molecular formula C5H9NS B3118126 (Isopropylthio)acetonitrile CAS No. 23178-01-0

(Isopropylthio)acetonitrile

Cat. No. B3118126
CAS RN: 23178-01-0
M. Wt: 115.2 g/mol
InChI Key: SXTZELRBDHGZGR-UHFFFAOYSA-N
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Description

(Isopropylthio)acetonitrile, also known as IPTAN, is a versatile organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, viscous liquid with a pungent odor and is soluble in water, alcohol, and other organic solvents. IPTAN has been used in a variety of studies, ranging from biochemical and physiological investigations to the synthesis of new compounds.

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

  • The compound tris(isopropylthio)cyclopropenylium perchlorate reacts with sodium arylsulfinates in acetonitrile and benzene to produce arylsulfinylpropenethioates and arylsulfonylallenes, indicating the application of isopropylthio derivatives in complex organic synthesis and the generation of vinylcarbenes through cyclopropene intermediates (Kojima et al., 1993).
  • Another study synthesized 7-Substituted 2,3-bis(isopropylthio)naphth[1,8-bc]azepines in good yields, demonstrating the use of isopropylthio derivatives in the synthesis of heterocyclic compounds, a crucial area in medicinal chemistry and drug design (Kojima et al., 1990).

2. Analytical Chemistry and Chromatography

  • The shortage of acetonitrile led to the exploration of isopropanol as an alternative eluent system in ultra/high-performance liquid chromatography, highlighting the pivotal role of solvents like isopropylthio derivatives in chromatographic analyses and the adaptability of analytical methodologies in response to resource scarcity (Desai et al., 2011).
  • In capillary electrophoresis, acetonitrile deproteinization showed benefits for analyzing drugs and small molecules, enhancing plate numbers and peak heights. This showcases the application of acetonitrile and its derivatives in improving analytical techniques for more accurate and sensitive measurements (Shihabi, 1993).

3. Photoreduction and Waste Treatment

  • A study on the photoreduction of acetonitrile to acetaldehyde in dilute aqueous solutions under visible light highlights the potential application of isopropylthio derivatives in environmental chemistry, particularly in the treatment and degradation of solvent wastes, providing a sustainable and less harmful alternative to traditional chemical treatments (Provatas et al., 2014).

4. Solvent and Reagent in Computational and Theoretical Chemistry

  • Acetonitrile's application extends to being a solvent media for numerous organic reactions and its compatibility with enzyme-based catalytic processes, signifying the significance of isopropylthio derivatives in facilitating various biochemical and pharmaceutical reactions. Additionally, the development of molecular models for acetonitrile for Molecular Dynamics studies emphasizes its role in computational chemistry (Alvarez et al., 2014).

Mechanism of Action

Target of Action

(Isopropylthio)acetonitrile, also known as Isopropyl β-D-1-thiogalactopyranoside (IPTG), is a molecular biology reagent . Its primary target is the lac repressor , a DNA-binding protein which inhibits the expression of genes in the lac operon .

Mode of Action

IPTG acts as a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon . It binds to the lac repressor and releases the tetrameric repressor from the lac operator in an allosteric manner . This allows the transcription of genes in the lac operon, such as the gene coding for beta-galactosidase . Unlike allolactose, the sulfur (S) atom in IPTG creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .

Biochemical Pathways

The action of IPTG affects the lac operon , a set of genes involved in lactose metabolism . By binding to the lac repressor, IPTG allows the transcription of genes in the lac operon . This includes the gene coding for beta-galactosidase, a hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides .

Pharmacokinetics

coli can be independent of the action of lactose permease . At low concentration, IPTG enters cells through lactose permease, but at high concentrations (typically used for protein induction), IPTG can enter the cells independently of lactose permease .

Result of Action

The result of IPTG’s action is the induction of protein expression where the gene is under the control of the lac operator . Specifically, it allows the transcription of the gene coding for beta-galactosidase, leading to the production of this enzyme .

Action Environment

The action, efficacy, and stability of (Isopropylthio)acetonitrile can be influenced by various environmental factors. For instance, the concentration of IPTG used can affect its mode of uptake by cells . Other factors such as temperature, pH, and the presence of other substances could potentially influence its action, but specific studies on these aspects are currently lacking.

properties

IUPAC Name

2-propan-2-ylsulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-5(2)7-4-3-6/h5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTZELRBDHGZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Isopropylthio)acetonitrile

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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